molecular formula C19H24N2O B14374549 2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide CAS No. 90304-80-6

2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide

Cat. No.: B14374549
CAS No.: 90304-80-6
M. Wt: 296.4 g/mol
InChI Key: JRLLGRPULOCKQJ-UHFFFAOYSA-N
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Description

2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide is an organic compound with a complex structure that includes aromatic rings and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alanine Derivative: Starting with alanine, the amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Coupling Reaction: The protected alanine derivative is then coupled with 2-methyl-N~2~-phenyl-N-(3-propylphenyl)amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropanal: Shares a similar aromatic structure but differs in functional groups.

    2-Methyl-3-phenyl-2-propenal: Another related compound with a similar backbone but different functional groups.

Uniqueness

2-Methyl-N~2~-phenyl-N-(3-propylphenyl)alaninamide is unique due to its specific combination of aromatic rings and an amide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90304-80-6

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-anilino-2-methyl-N-(3-propylphenyl)propanamide

InChI

InChI=1S/C19H24N2O/c1-4-9-15-10-8-13-17(14-15)20-18(22)19(2,3)21-16-11-6-5-7-12-16/h5-8,10-14,21H,4,9H2,1-3H3,(H,20,22)

InChI Key

JRLLGRPULOCKQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2

Origin of Product

United States

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